5-Methyl-2-nitrobenzoyl chloride
Description
Significance in Synthetic Organic Chemistry
The significance of 5-Methyl-2-nitrobenzoyl chloride in synthetic organic chemistry lies in its role as a versatile building block. The acyl chloride group is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions, allowing for the formation of esters, amides, and ketones. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, making the compound more reactive towards nucleophiles. The methyl group, an electron-donating group, can influence the regioselectivity of further reactions on the aromatic ring.
This combination of functional groups makes this compound a useful intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The nitro group can also be subsequently reduced to an amino group, opening up further avenues for derivatization and the construction of more complex molecular architectures.
Overview of Research Domains and Trajectories
Research involving this compound and related compounds is primarily focused on their application as intermediates in the synthesis of target molecules with specific biological or material properties. The trajectories of this research often involve multi-step synthetic sequences where the unique features of the 5-Methyl-2-nitrobenzoyl group are strategically employed. While specific high-volume applications are not widely reported, its use is likely to be found in niche areas of fine chemical synthesis where precise control over molecular structure is required. The development of novel synthetic methodologies that utilize substituted benzoyl chlorides continues to be an active area of research, and compounds like this compound are valuable tools in this endeavor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVZRALCRKXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192077 | |
| Record name | 5-Methyl-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38818-49-4 | |
| Record name | 5-Methyl-2-nitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38818-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-nitrobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038818494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-nitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for 5 Methyl 2 Nitrobenzoyl Chloride
Chemical Precursor Strategies
The primary route to 5-Methyl-2-nitrobenzoyl chloride involves the chemical modification of its direct precursor, 5-Methyl-2-nitrobenzoic acid. This transformation is a specific example of a broader class of reactions used to synthesize substituted benzoyl chlorides.
Synthesis from 5-Methyl-2-nitrobenzoic Acid
The conversion of 5-Methyl-2-nitrobenzoic acid to this compound is achieved by treating the carboxylic acid with a suitable chlorinating agent. A common and effective method involves the use of thionyl chloride (SOCl₂). orgsyn.orgprepchem.com In a typical procedure, 5-Methyl-2-nitrobenzoic acid is heated under reflux with an excess of thionyl chloride. orgsyn.orgprepchem.com The reaction produces this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemguide.co.uk The excess, unreacted thionyl chloride can be removed by distillation after the reaction is complete. orgsyn.org This method is advantageous because the volatile nature of the byproducts simplifies the purification process. chemguide.co.uklibretexts.org
For a similar compound, 2-nitrobenzoic acid, a typical laboratory-scale synthesis involves heating the acid with thionyl chloride for about 30 minutes under reflux. prepchem.com Following the reaction, the mixture is concentrated under vacuum to remove volatile components. prepchem.com To ensure complete removal of impurities, the residue can be redissolved in a dry, inert solvent like toluene and evaporated again, a process that can be repeated to yield the crude acyl chloride. prepchem.com
General Approaches for Substituted Benzoyl Chloride Synthesis (e.g., via Carboxylic Acids and Chlorinating Agents)
The synthesis of substituted benzoyl chlorides, including this compound, is most commonly accomplished by reacting the corresponding carboxylic acids with a chlorinating agent. google.comgoogle.com Several reagents are effective for this transformation, each with specific advantages and byproducts. chemguide.co.uk The choice of agent can depend on the scale of the reaction, the reactivity of the starting material, and the desired purity of the product.
Commonly used chlorinating agents include:
Thionyl chloride (SOCl₂) : This is a widely used reagent that reacts with carboxylic acids to produce the acyl chloride, sulfur dioxide, and hydrogen chloride. chemguide.co.uk The gaseous nature of the byproducts makes product isolation relatively straightforward. chemguide.co.uklibretexts.org
Phosphorus pentachloride (PCl₅) : This solid reagent reacts readily with carboxylic acids, often at room temperature, to form the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.ukprepchem.com The liquid phosphorus oxychloride byproduct must be separated from the desired acyl chloride, typically by fractional distillation. chemguide.co.uk
Phosphorus trichloride (PCl₃) : This liquid reagent also converts carboxylic acids to acyl chlorides. The reaction is less vigorous than with PCl₅ and produces phosphorous acid (H₃PO₃) as a byproduct, which can be separated by distillation. chemguide.co.uklibretexts.org
Oxalyl chloride ((COCl)₂) : While effective, oxalyl chloride is often used in smaller-scale syntheses due to its cost. It reacts with carboxylic acids to yield the acyl chloride, carbon dioxide, carbon monoxide, and hydrogen chloride.
The following table summarizes these common chlorinating agents and their byproducts in the synthesis of acyl chlorides.
| Chlorinating Agent | Formula | Physical State | Byproducts | Separation Method |
| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Simplified due to gaseous byproducts chemguide.co.uklibretexts.org |
| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃ (liquid), HCl (gas) | Fractional Distillation chemguide.co.uk |
| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ (liquid) | Fractional Distillation chemguide.co.uklibretexts.org |
| Oxalyl Chloride | (COCl)₂ | Liquid | CO₂, CO, HCl (gases) | Simplified due to gaseous byproducts |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the yield and purity of this compound, optimization of reaction conditions is critical. Key parameters include reaction temperature, time, and the use of catalysts.
Ambient temperatures (20–25°C) can be optimal for some benzoyl chloride syntheses, as higher temperatures may promote the formation of byproducts, such as ketones, while lower temperatures can lead to incomplete reactions. orgsyn.org However, for the reaction of nitrobenzoic acids with thionyl chloride, heating on a steam bath or under reflux is a common practice to ensure the reaction goes to completion. orgsyn.orgprepchem.com For instance, a patented method for synthesizing p-nitrobenzoyl chloride specifies a reaction temperature of 90°C for 12 hours. google.com The reaction time must be sufficient for complete conversion but not so long as to encourage the degradation of the product or the formation of side products. scielo.br
The use of a catalyst can significantly improve reaction efficiency. In the synthesis of p-nitrobenzoyl chloride using thionyl chloride, a phase transfer catalyst such as pyridine can be employed. google.com The catalyst is used in small amounts (e.g., 0.01–0.5% of the starting acid's mass) and can lead to high-purity products (≥99.6%) with excellent yields (>98.0%). google.com The molar ratio of the carboxylic acid to the chlorinating agent is also a crucial factor; an excess of the chlorinating agent is typically used to drive the reaction to completion. orgsyn.org For the synthesis of p-nitrobenzoyl chloride, a molar ratio of p-nitrobenzoic acid to thionyl chloride between 1:2 and 1:4 is recommended. google.com
| Parameter | Condition | Rationale |
| Temperature | 90°C | Ensures complete reaction for nitro-substituted benzoic acids. google.com |
| Reaction Time | ~3 hours to 12 hours | Balances complete conversion with minimizing byproduct formation. orgsyn.orggoogle.comscielo.br |
| Catalyst | Pyridine (0.01-0.5% mass) | Increases reaction rate and product purity. google.com |
| Reagent Ratio | 1:2 to 1:4 (Acid:Thionyl Chloride) | Excess chlorinating agent drives the reaction to completion. google.com |
Advanced Purification Techniques for this compound
The primary impurity in the crude product is typically the unreacted carboxylic acid and residual chlorinating agents or their byproducts. lookchem.com Given the reactivity of acyl chlorides, especially their sensitivity to moisture, purification must be conducted under anhydrous conditions. researchgate.net
Fractional Distillation: The most common and effective method for purifying liquid acyl chlorides is fractional distillation, usually under reduced pressure (vacuum distillation). orgsyn.orgchemguide.co.uklookchem.com This technique lowers the boiling point of the compound, preventing thermal degradation that might occur at higher temperatures. researchgate.net For m-nitrobenzoyl chloride, distillation at a reduced pressure of 12 mm Hg yields the pure product. orgsyn.org
Crystallization: If the acyl chloride is a solid at or below room temperature, recrystallization can be an effective purification method. This involves dissolving the crude solid in a suitable dry solvent (such as toluene or hexane) and allowing it to crystallize, leaving impurities behind in the solution. lookchem.comresearchgate.net
Washing and Extraction: For less reactive acid chlorides, impurities can be removed by washing a solution of the crude product with a dilute aqueous base like sodium bicarbonate to remove acidic contaminants. lookchem.com However, this method is considered hazardous for highly reactive compounds like benzoyl chlorides, which hydrolyze rapidly in the presence of water. lookchem.com Therefore, this technique should be avoided for this compound.
Inert Atmosphere: All purification operations should be performed under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis of the acid chloride by atmospheric moisture. researchgate.net All glassware and solvents must be thoroughly dried before use. researchgate.net Another advanced technique involves treating the crude product with carboxamide hydrohalides to remove impurities originating from syntheses using phosphorus trichloride. google.com
Chemical Reactivity and Mechanistic Investigations of 5 Methyl 2 Nitrobenzoyl Chloride
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction for acyl chlorides. niscpr.res.in The process typically follows a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. researchgate.net Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and yielding the substituted product. researchgate.net
As a reactive acylating agent, 5-Methyl-2-nitrobenzoyl chloride readily reacts with a variety of nucleophiles to form stable acyl derivatives. The acyl chloride group is susceptible to attack from common nucleophiles, leading to the formation of esters, amides, and other derivatives. ontosight.ai
Alcohols: In the presence of a base or even under neutral conditions, alcohols react with this compound to yield the corresponding esters. The reaction involves the oxygen atom of the alcohol acting as the nucleophile. For instance, the reaction with 2-propanol would yield isopropyl 5-methyl-2-nitrobenzoate. researchgate.net Efficient, high-yield benzoylation of primary and secondary alcohols can be achieved rapidly at low temperatures. ontosight.ai
Amines: Primary and secondary amines react vigorously with acyl chlorides to form N-substituted amides. The nitrogen lone pair of the amine attacks the carbonyl carbon, and a subsequent elimination of hydrogen chloride (often scavenged by a second equivalent of the amine or an auxiliary base) produces the amide.
Hydrazides: The reaction with hydrazine (B178648) or its derivatives yields acylhydrazides. This transformation follows the same nucleophilic acyl substitution pathway, with the terminal nitrogen of the hydrazine acting as the nucleophile.
These acylation reactions are often conducted under solvent-free conditions or in non-polar solvents to achieve high efficiency. organic-chemistry.org
| Nucleophile | General Structure | Product Class | Example Product with this compound |
|---|---|---|---|
| Alcohol | R-OH | Ester | Alkyl 5-methyl-2-nitrobenzoate |
| Primary Amine | R-NH₂ | N-Substituted Amide | N-Alkyl-5-methyl-2-nitrobenzamide |
| Secondary Amine | R₂NH | N,N-Disubstituted Amide | N,N-Dialkyl-5-methyl-2-nitrobenzamide |
| Hydrazine | H₂N-NH₂ | Acylhydrazide | 5-Methyl-2-nitrobenzoylhydrazide |
Kinetic studies on the solvolysis of closely related compounds, such as o-nitrobenzoyl chloride, provide significant insight into the reaction mechanisms. wikipedia.org The rates of these substitution reactions are typically determined under pseudo-first-order conditions and are highly dependent on the solvent, temperature, and the nature of the nucleophile. wikipedia.orgresearchgate.net
The extended Grunwald-Winstein equation is often used to analyze the kinetics of solvolysis reactions: log(k/k₀) = lNT + mYCl where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. The parameters l and m measure the sensitivity of the reaction rate to the solvent's nucleophilicity (NT) and ionizing power (YCl), respectively. wikipedia.org
For o-nitrobenzoyl chloride, a close analog, the l/m ratios are significantly larger than unity in most binary organic solvents, indicating a mechanism with substantial nucleophilic solvent assistance. wikipedia.org However, in aqueous fluoroalcohol solvents, the ratio becomes less than unity, suggesting a change in mechanism. wikipedia.org
| Solvent | k (s⁻¹) x 10⁵ | Reference |
|---|---|---|
| 100% EtOH | 1.58 | wikipedia.org |
| 90% EtOH | 10.3 | wikipedia.org |
| 80% EtOH | 23.5 | wikipedia.org |
| 97% TFE | 263 | wikipedia.org |
| 70% TFE | 1280 | wikipedia.org |
Solvent properties play a critical role in directing the reaction pathway of benzoyl chlorides. wikipedia.org In solvents with high nucleophilicity and low ionizing power, the solvolysis of o-nitrobenzoyl chloride proceeds via a mechanism where the solvent acts as a nucleophile, consistent with a bimolecular pathway. wikipedia.org The reactivity in these solvents is generally lower than that of its para-isomer, which is attributed to the steric hindrance of the ortho-nitro group impeding the approach of the solvent molecule to the acyl carbon. wikipedia.org
Conversely, in highly ionizing and poorly nucleophilic solvents like aqueous fluoroalcohols, a dramatic rate enhancement is observed. wikipedia.org This change suggests a shift in the mechanism towards a pathway involving significant charge separation in the transition state, which is stabilized by the high ionizing power of the solvent. wikipedia.org This dualistic behavior, where the mechanism shifts based on the solvent environment, is a key feature of the reactivity of benzoyl chlorides with ortho-substituents. wikipedia.org
Electronic and Steric Effects of Substituents on Reactivity
The reactivity of this compound is a fine balance of electronic and steric effects from its substituents.
Electronic Effects: The nitro group at the ortho position is strongly electron-withdrawing. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The methyl group at the 5-position is a weak electron-donating group, which slightly counteracts the effect of the nitro group, but its influence on the carbonyl carbon's reactivity is generally considered minor compared to the potent ortho-nitro group.
Steric Effects: The ortho-nitro group exerts significant steric hindrance. wikipedia.org This bulkiness can shield the carbonyl carbon from the incoming nucleophile, slowing down the reaction rate, particularly in bimolecular substitution pathways where direct attack by a nucleophile is the rate-determining step. wikipedia.org This steric inhibition is evident in the slower solvolysis rates of o-nitrobenzoyl chloride compared to its para-isomer in nucleophilic solvents. wikipedia.org
Intramolecular Assistance and Neighboring Group Participation (e.g., Ortho-Nitro Group Effects)
A compelling aspect of the reactivity of 2-nitro-substituted benzoyl chlorides is the participation of the ortho-nitro group as an internal nucleophile. wikipedia.org While this group sterically hinders external nucleophilic attack in some solvents, it can actively promote solvolysis in others. wikipedia.org
In solvents with high ionizing power and low nucleophilicity (like aqueous fluoroalcohols), evidence points to intramolecular nucleophilic assistance. wikipedia.org The oxygen atom of the ortho-nitro group can attack the electrophilic acyl carbon, forming a cyclic five-membered ring intermediate. This neighboring group participation stabilizes the transition state and facilitates the departure of the chloride leaving group, leading to a significant rate acceleration. wikipedia.org This phenomenon explains the unusually high reactivity of o-nitrobenzoyl chloride in these specific solvent systems compared to its p-isomer, where such intramolecular assistance is geometrically impossible. wikipedia.org
Other Characteristic Reactions (e.g., Redox Transformations of the Nitro Group)
Beyond the reactions of the acyl chloride group, the nitro group itself can undergo characteristic chemical transformations, most notably reduction. The reduction of an aromatic nitro group to an amine is a pivotal reaction in organic synthesis as it dramatically alters the electronic properties of the benzene (B151609) ring, converting a strong deactivating group into a strong activating group. commonorganicchemistry.com
Various reagents can achieve this transformation selectively, leaving the acyl chloride or its derivatives (like esters or amides) intact. Common methods include:
Metal/Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium is a classic and effective method for nitro group reduction. commonorganicchemistry.comstackexchange.com Tin(II) chloride (SnCl₂) in ethanol (B145695) is particularly noted for its ability to reduce aromatic nitro groups without affecting other sensitive functionalities like esters or halogens.
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is another widely used method. wikipedia.orgstackexchange.com Care must be taken, as some catalysts can also reduce other functional groups.
The resulting compound, 2-amino-5-methylbenzoyl chloride (or its derivatives), possesses a new set of chemical properties, with the nucleophilic amino group enabling further synthetic modifications.
Table of Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Primary Subject |
| o-Nitrobenzoyl chloride | Analog for Reactivity Studies |
| p-Nitrobenzoyl chloride | Isomeric Analog for Comparison |
| Alcohols | Nucleophile |
| Amines | Nucleophile |
| Hydrazine | Nucleophile |
| 2-Propanol | Example Alcohol Nucleophile |
| Ester | Reaction Product |
| Amide | Reaction Product |
| Acylhydrazide | Reaction Product |
| Ethanol (EtOH) | Solvent |
| Trifluoroethanol (TFE) | Solvent |
| Chloride | Leaving Group |
| 2-Amino-5-methylbenzoyl chloride | Reduction Product |
| Tin(II) chloride (SnCl₂) | Reducing Agent |
| Iron (Fe) | Reducing Agent |
| Palladium on carbon (Pd/C) | Hydrogenation Catalyst |
| Raney Nickel | Hydrogenation Catalyst |
Applications of 5 Methyl 2 Nitrobenzoyl Chloride in Complex Organic Synthesis
Role as a Key Synthetic Intermediate in Medicinal Chemistry and Agrochemicals
5-Methyl-2-nitrobenzoyl chloride is a valuable intermediate in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and agrochemicals. The constituent parts of the molecule allow for sequential and controlled reactions, making it a favored precursor for larger, more complex target molecules.
In medicinal chemistry, related nitrobenzoyl chlorides are instrumental in building the core structures of pharmacologically active agents. For instance, 2-methyl-4-nitrobenzoyl chloride is an intermediate in the synthesis of a precursor to Tolvaptan-d7. pharmaffiliates.com Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. pharmaffiliates.com Similarly, p-nitrobenzoyl chloride is a crucial intermediate for synthesizing folic acid and procaine (B135) hydrochloride. google.com
In the agrochemical industry, derivatives of 5-methyl-2-nitrophenol, which can be synthesized from related precursors, are used to create potent and selective herbicides. google.com The specific compound O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec.-butylphosphoroamidothioate, derived from 5-methyl-2-nitrophenol, is noted for its low toxicity and effectiveness as a herbicide. google.com
Synthesis of Heterocyclic Frameworks
The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These frameworks are ubiquitous in pharmaceuticals and natural products. The reactivity of the acyl chloride and the potential for transformation of the nitro group are key to its utility in this area.
Formation of Amides
A primary and fundamental reaction of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted amides. This acylation reaction is a robust and widely used method for creating a carbon-nitrogen bond. The resulting 5-methyl-2-nitrobenzamide (B2536367) derivatives are often stable, crystalline solids that can be readily purified. These amides are not just final products but are frequently intermediates themselves, where the nitro group is subsequently modified. For example, a similar compound, 2-nitrobenzoyl chloride, reacts with 3-(aminomethyl)pyridine (B1677787) to quantitatively yield 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine. prepchem.com The formation of amides from nitroarenes and acyl chlorides is a significant area of research, offering a direct conversion from readily available industrial chemicals. rsc.org
Table 1: Examples of Amide Synthesis using Acyl Chlorides
| Acyl Chloride | Amine/Amino Source | Product |
| 2-Nitrobenzoyl chloride | 3-(Aminomethyl)pyridine | 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine prepchem.com |
| 4,5-Methylenedioxy-2-nitrobenzoyl chloride | 5-Aminotetrazole monohydrate | 4,5-Methylenedioxy-2-nitro-N-(1H-tetrazol-5-yl)benzamide prepchem.com |
| Benzoyl chlorides | Nitrobenzene | N-aryl amides rsc.org |
Formation of Esters
In a similar fashion to amide formation, this compound readily reacts with alcohols in the presence of a base or as the solvent to form esters. This esterification provides a straightforward route to a variety of substituted benzoate (B1203000) esters. These esters can serve as plasticizers, fragrance components, or, more commonly in this context, as intermediates for further synthetic transformations. The esterification via nucleophilic acyl substitution is a core reaction in organic chemistry. rsc.org The general procedure involves refluxing the acyl chloride with an alcohol, followed by an aqueous work-up to isolate the crude product, which can then be purified by recrystallization. rsc.org
Table 2: General Conditions for Ester Synthesis from Acyl Chlorides
| Acyl Chloride | Alcohol | Conditions | Reference |
| 4-Nitrobenzoyl chloride | Ethanol (B145695), 1-Propanol, or 2-Propanol | Reflux for 50 minutes | rsc.org |
| Carboxylic Acid (general) | Alcohol | Acid catalyst, removal of water/ester | byjus.com |
Reductive N-Heterocyclization Pathways
A powerful application of the 5-methyl-2-nitrobenzamide intermediates is their use in reductive N-heterocyclization reactions. In this strategy, the nitro group is chemically reduced, typically using agents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. The resulting amino group is positioned ortho to the amide functionality, creating a perfect precursor for intramolecular cyclization. This spontaneous or induced ring-closure reaction leads to the formation of various nitrogen-containing heterocyclic systems, such as quinazolinones and benzodiazepines, which are privileged scaffolds in drug discovery.
Utilization in Multi-Step Convergent Synthetic Strategies
Convergent synthesis is a strategy that involves preparing separate fragments of a complex molecule and then coupling them together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. This compound is an ideal reagent for such strategies. It can be used to cap one fragment of a molecule with a 5-methyl-2-nitrobenzoyl group. This fragment can then be coupled with another, and the nitro group can be unmasked at a later stage to an amine for subsequent cyclization or other transformations. This allows for the efficient assembly of complex molecular frameworks from simpler, more readily available starting materials.
Derivatization for Specific Applications (e.g., Analytical Tagging)
Beyond its role in building molecular complexity, the reactivity of this compound lends itself to specialized applications such as analytical tagging. In chemical analysis, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), it is often necessary to derivatize analytes to improve their detection or separation. sielc.comchromatographyonline.com While benzoyl chloride itself is more commonly used for this purpose, the principle extends to its derivatives. chromatographyonline.com A compound like this compound could be used to "tag" molecules containing amino or hydroxyl groups. The resulting derivatized analyte would have a strong chromophore (the nitrophenyl group), enhancing its visibility by UV detection in HPLC. sielc.com
Computational Chemistry and Theoretical Analysis of 5 Methyl 2 Nitrobenzoyl Chloride
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and reactivity of chemical compounds. For 5-Methyl-2-nitrobenzoyl chloride, DFT calculations would typically be performed to optimize the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's stability and preferred spatial arrangement.
DFT calculations can quantify the electrophilicity of the carbonyl carbon by mapping the molecular electrostatic potential (MESP). Regions of positive electrostatic potential indicate areas susceptible to nucleophilic attack. For this compound, the MESP would likely show a significant positive potential around the carbonyl carbon, confirming it as the primary site for reactions with nucleophiles.
Illustrative Data on Predicted Electrophilic Sites
| Atomic Site | Calculated Mulliken Charge (Hypothetical) | MESP Value (Hypothetical, a.u.) | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Carbon | +0.75 | +0.085 | Highly Electrophilic |
| Aromatic C-NO2 | +0.20 | +0.040 | Moderately Electrophilic |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the LUMO is expected to be localized primarily on the benzoyl chloride and nitro-substituted aromatic ring, highlighting the molecule's electrophilic nature. A low LUMO energy would suggest a high susceptibility to nucleophilic attack. The HOMO, in contrast, would likely be distributed across the aromatic ring. The energy gap between the HOMO and LUMO provides insight into the molecule's stability; a smaller gap generally implies higher reactivity. researchgate.net
Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Characteristics |
|---|---|---|
| HOMO | -8.5 | Primarily located on the aromatic ring |
| LUMO | -3.2 | Concentrated on the carbonyl and nitro groups |
DFT calculations are invaluable for mapping the potential energy surface of a reaction, allowing for the identification and optimization of transition states. For reactions involving this compound, such as nucleophilic acyl substitution, DFT can be used to model the reaction pathway from reactants to products through the transition state. This provides crucial information about the reaction mechanism and the activation energy, which determines the reaction rate. By elucidating the structure of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and stereochemistry.
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction rates and equilibria. Computational models can account for these environmental effects by incorporating a solvation model. The Polarizable Continuum Model (PCM) is a commonly used approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing DFT calculations within a solvation model, it is possible to obtain more accurate predictions of molecular properties and reaction energetics in solution, providing a more realistic comparison with experimental results.
Quantum Chemical Reactivity Descriptors (e.g., Mulliken and ESP Charges)
Quantum chemical reactivity descriptors are numerical values derived from computational calculations that help to predict and rationalize the chemical reactivity of molecules. These descriptors include various measures of charge distribution, such as Mulliken and Electrostatic Potential (ESP) derived charges.
Conformation Preference and Potential Energy Surface Analysis
The presence of substituents on the benzene (B151609) ring of this compound introduces the possibility of different rotational conformations (rotamers), particularly concerning the orientation of the nitro and benzoyl chloride groups relative to the ring. A potential energy surface (PES) analysis can be conducted to explore these conformational possibilities. By systematically rotating the dihedral angles associated with the substituent groups and calculating the energy at each point, a PES can be generated. The minima on this surface correspond to the most stable conformations of the molecule. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. youtube.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the nitro group and the carbonyl group due to their high electronegativity and the presence of lone pairs. These regions are the most likely sites for electrophilic attack.
Positive Potential (Blue): A significant region of positive potential would be located around the carbonyl carbon of the benzoyl chloride group. The strong electron-withdrawing effect of the adjacent oxygen and chlorine atoms makes this carbon highly electrophilic and the primary target for nucleophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would also exhibit some degree of positive potential.
Neutral Regions (Green): The carbon atoms of the benzene ring would represent a more neutral region, though the electron distribution would be polarized by the substituents.
This analysis allows for the prediction of chemical reactivity. For instance, a nucleophile would preferentially attack the carbonyl carbon, which is a common reaction for acyl chlorides. wikipedia.org
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
| Oxygen atoms of Nitro Group | Highly Negative (Red) | Site for electrophilic attack |
| Oxygen atom of Carbonyl Group | Highly Negative (Red) | Site for electrophilic attack |
| Carbonyl Carbon | Highly Positive (Blue) | Site for nucleophilic attack |
| Aromatic Ring | Mostly Neutral (Green) with some polarization | Can participate in electrophilic aromatic substitution, influenced by substituents |
Exploration of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule is related to its molecular structure, particularly the presence of a donor-π-acceptor system that facilitates intramolecular charge transfer (ICT). researchgate.net
The structure of this compound contains elements that could give rise to NLO properties:
Electron Donor: The methyl group (-CH₃) is a weak electron-donating group.
π-conjugated system: The benzene ring acts as the π-bridge.
Electron Acceptors: Both the nitro group (-NO₂) and the benzoyl chloride group (-COCl) are strong electron-withdrawing groups.
The presence of both donor and acceptor groups on the π-conjugated ring system suggests that the molecule could possess a significant first hyperpolarizability (β), a key parameter for second-order NLO materials. Computational chemistry can predict NLO properties by calculating parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
A theoretical study would involve optimizing the molecular geometry and then performing calculations to determine these properties. The magnitude of the first hyperpolarizability (β) would indicate the molecule's potential as an NLO material. For comparison, these values are often benchmarked against known NLO materials like urea.
Hypothetical Calculated NLO Properties:
| Property | Symbol | Hypothetical Value (a.u.) |
| Dipole Moment | μ | > 5 Debye |
| Average Polarizability | α | ~100-150 |
| First Hyperpolarizability | β | Would be calculated to assess NLO potential |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated in an NLO computational study. Actual values would require specific quantum chemical calculations.
Advanced Analytical Techniques for the Characterization and Study of 5 Methyl 2 Nitrobenzoyl Chloride and Its Derivatives
Advanced Spectroscopic Methods (e.g., High-Resolution NMR, Vibrational Spectroscopy)
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 5-Methyl-2-nitrobenzoyl chloride and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) offer complementary information on the connectivity of atoms and the nature of chemical bonds within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the methyl, nitro, and benzoyl chloride groups on the benzene (B151609) ring. The methyl group protons would typically appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the benzoyl chloride group, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the methyl group.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational spectra of substituted benzoyl chlorides have been the subject of research, offering insights into the characteristic frequencies of key vibrational modes. acs.org
The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the benzoyl chloride group, the asymmetric and symmetric stretching of the nitro group, and various C-H and C-C stretching and bending vibrations of the aromatic ring and the methyl group. The FTIR spectra of related compounds like 2-nitrobenzoyl chloride have been recorded and serve as a reference. chemspider.com
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of benzoyl chloride has been well-characterized, and studies on substituted benzoyl chlorides are also available. acs.orgchemicalbook.com For this compound, the Raman spectrum would also exhibit characteristic bands for the carbonyl group, the nitro group, and the substituted benzene ring. The Raman spectrum of the related 5-Methyl-2-nitrobenzoic acid is also available for comparison. chemicalbook.com
A comparative analysis of the vibrational spectra of this compound and its derivatives can reveal subtle changes in molecular structure and bonding resulting from chemical modifications. For example, a study on 5-methyl-2-(p-fluorophenyl)benzoxazole, a derivative, utilized FT-Raman and FT-IR spectra in conjunction with computational methods to analyze its vibrational frequencies. nih.gov
| Spectroscopic Technique | Expected Key Features for this compound | Reference Compounds/Studies |
| ¹H NMR | Distinct signals for aromatic protons (complex splitting pattern) and a singlet for the methyl group. | 5-Methyl-2-nitrobenzoic acid chemicalbook.comchemicalbook.com, m-Nitrobenzoyl chloride psu.edu, 2-Chloro-5-nitrobenzoyl chloride rsc.org |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons (influenced by substituents), and methyl carbon. | 5-Methyl-2-nitrobenzoic acid chemicalbook.com |
| FTIR Spectroscopy | Strong C=O stretch, asymmetric and symmetric NO₂ stretches, C-H and C-C aromatic vibrations. | 2-Nitrobenzoyl chloride chemspider.com, Aldrich FT-IR Collection nih.gov |
| Raman Spectroscopy | Characteristic bands for C=O, NO₂, and the substituted benzene ring. | Benzoyl chloride acs.orgchemicalbook.com, Benzyl chloride chemicalbook.com, 5-Methyl-2-nitrobenzoic acid chemicalbook.com |
High-Performance Chromatographic Methods (e.g., HPLC-UV, GC/MS)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC/MS) are the most commonly employed methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A specific reverse-phase HPLC (RP-HPLC) method has been developed for the separation of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com The development of such methods is crucial for quality control and impurity profiling.
The development of HPLC-UV methods often involves optimizing various parameters such as the stationary phase, mobile phase composition, and detector wavelength to achieve the desired separation and sensitivity. nih.gov For instance, in the analysis of related nitroaromatic compounds, HPLC-UV has been shown to be effective due to the strong UV absorption of the nitro functional group. rsc.org
Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. While direct GC/MS analysis of this compound may be challenging due to its reactivity, it is a valuable tool for the analysis of its derivatives and for monitoring reactions.
For example, GC/MS has been used for the analysis of crude reaction mixtures from Friedel–Crafts acylation involving various benzoyl chlorides. researchgate.net This technique allows for the unambiguous identification and differentiation of regioisomers formed during the reaction. researchgate.net The fragmentation patterns observed in the mass spectra provide crucial structural information. The electron ionization (EI) mass spectra of isomers can be very similar, but tandem mass spectrometry (MSⁿ) can reveal distinct fragmentation pathways that allow for their differentiation. researchgate.net
The GC/MS analysis of related compounds, such as methyl 2-chloro-5-nitrobenzoate, provides insights into the expected fragmentation patterns, including the loss of the nitro group and other characteristic fragments. nih.gov
| Chromatographic Method | Application for this compound and Derivatives | Key Findings/Considerations |
| HPLC-UV | Separation and quantification of this compound. sielc.com Analysis of related nitroaromatic compounds and their derivatives. nih.govnih.govresearchgate.net | A reverse-phase method using a Newcrom R1 column with a MeCN/water/phosphoric acid mobile phase has been established. sielc.com The method is scalable for preparative separations. sielc.com |
| GC/MS | Analysis of volatile derivatives and reaction monitoring. Identification of isomers and impurities. researchgate.net Analysis of related nitrobenzyl chlorides. chemicalbook.com | EI mass spectra of isomers can be similar, requiring MSⁿ for differentiation. researchgate.net Fragmentation patterns provide key structural information. nih.govresearchgate.netmiamioh.edu |
Strategies for Analytical Performance Enhancement via Derivatization
Derivatization is a chemical modification process used to improve the analytical performance of a method by enhancing the detectability or chromatographic properties of an analyte. For the analysis of certain derivatives of this compound, or when using it as a reagent, derivatization can be a valuable strategy.
Benzoyl chlorides, including nitro-substituted variants like 4-nitrobenzoyl chloride, are effective derivatizing agents for compounds containing hydroxyl, amino, and thiol groups. sigmaaldrich.comresearchgate.net The derivatization reaction introduces a benzoyl group, which can significantly enhance the UV absorbance or fluorescence of the analyte, leading to improved detection limits in HPLC-UV or HPLC-fluorescence methods. psu.edu
The use of benzoyl chloride as a derivatizing agent has been shown to improve the analysis of a wide range of compounds, from small molecules in biological samples to phenols in water. nih.govresearchgate.net The reaction is typically fast and can be performed under mild conditions. nih.gov For example, 4-nitrobenzoyl chloride has been successfully used for the pre-column derivatization of phenols and related compounds in water samples, allowing for their simultaneous determination by HPLC-UV. researchgate.net
Furthermore, derivatization with benzoyl chloride can improve the chromatographic behavior of polar analytes in reversed-phase HPLC by increasing their hydrophobicity. psu.edu This leads to better retention and separation from interfering matrix components. In the context of mass spectrometry, the benzoyl group can also influence the ionization and fragmentation of the analyte, potentially leading to more selective and sensitive detection. nih.gov
While this compound itself is not commonly cited as a derivatizing reagent in the reviewed literature, the principles established with other benzoyl chlorides are directly applicable. The presence of the nitro group and the methyl group on the aromatic ring could potentially be exploited to fine-tune the properties of the resulting derivatives for specific analytical applications. The development of analytical methods for nitroaromatic compounds, which can be challenging to ionize efficiently in mass spectrometry, can benefit from derivatization strategies that introduce an easily ionizable moiety. rsc.org
| Derivatization Strategy | Purpose | Examples and Benefits |
| Pre-column Derivatization with Benzoyl Chlorides | To enhance UV absorbance or fluorescence for improved HPLC detection limits. To increase hydrophobicity for better separation in reversed-phase HPLC. | 4-Nitrobenzoyl chloride used for derivatization of phenols for HPLC-UV analysis. researchgate.net Benzoyl chloride used to improve the analysis of neurochemicals by LC-MS/MS. nih.govnih.gov |
| Derivatization for GC Analysis | To increase volatility and thermal stability of analytes. | Not specifically detailed for this compound in the search results, but a general strategy for polar compounds. |
| Derivatization to Enhance Mass Spectrometric Detection | To introduce an easily ionizable group for improved sensitivity in LC-MS. | Benzoyl chloride derivatization improves quantification by enabling the use of stable-isotope labeled internal standards. nih.gov |
Decomposition Pathways and Stability Assessments
Thermal Decomposition Behavior and Kinetics
The thermal decomposition of 5-Methyl-2-nitrobenzoyl chloride is expected to be complex and highly energetic, a characteristic feature of ortho-nitrated acyl chlorides. nih.gov Studies on the closely related compound, 2-nitrobenzoyl chloride, have shown that these molecules can be thermally unstable and may decompose violently, especially during purification processes like distillation. nih.gov The decomposition process is often initiated by the cleavage of the weakest bonds within the molecule, which in this case are predicted to be the C-NO2 and C-Cl bonds.
Theoretical studies on substituted nitrobenzenes indicate two primary initial decomposition pathways:
Direct Carbon-Nitrogen Bond Dissociation: This pathway involves the homolytic cleavage of the C-NO2 bond to yield a nitro radical (•NO2) and a 5-methyl-benzoyl chloride radical. nih.gov
Rearrangement and Elimination: A more complex mechanism, often initiated by an intramolecular hydrogen abstraction or interaction with a substituent, can lead to different products. nih.govacs.org
For nitroaromatic compounds, the presence of substituents and their positions on the benzene (B151609) ring significantly influence the decomposition mechanism and kinetics. nih.gov In the case of this compound, the ortho-position of the nitro group relative to the benzoyl chloride moiety is a key factor. For ortho-nitrotoluenes, a decomposition route initiated by an attack on the C-H bond of the methyl group has been identified as a significant pathway, competing with the direct C-NO2 bond cleavage. acs.org This suggests that the methyl group in this compound could play a direct role in its decomposition.
The activation energies for the C-NO2 bond homolysis in substituted nitroaromatics have been shown to correlate with the electronic properties of the substituents. acs.org The presence of both an electron-withdrawing nitro group and a potentially electron-donating methyl group, in addition to the acyl chloride group, creates a complex electronic environment that will dictate the precise decomposition kinetics.
Given the lack of specific experimental data for this compound, a quantitative kinetic analysis is not possible. However, based on analogous compounds, it is anticipated that the decomposition would be highly exothermic and sensitive to temperature.
Influence of Reaction Conditions on Degradation Pathways
The degradation pathways of this compound are expected to be highly dependent on the specific reaction conditions. nih.gov Key factors influencing its stability include temperature, heating rate, and the presence of other chemical species.
Heating Rate: Research on 2-nitrobenzoyl chloride has highlighted that the heating rate is a critical factor determining the course of the decomposition reaction. nih.gov Rapid heating can lead to a runaway reaction and potentially explosive decomposition, a known hazard for ortho-nitrated acyl chlorides. nih.gov This makes the interpretation of thermal analysis data, such as that from Differential Scanning Calorimetry (DSC), complex as the observed decomposition profile can vary with the experimental parameters used. nih.gov
Presence of Water and Other Reagents: Like other acyl chlorides, this compound is expected to be moisture-sensitive. nih.govchemicalbook.comfishersci.com Contact with water would lead to hydrolysis, forming 5-methyl-2-nitrobenzoic acid and hydrogen chloride gas. fishersci.comfishersci.com The presence of bases, strong oxidizing agents, and alcohols can also lead to vigorous or explosive reactions. nih.govchemicalbook.com For instance, mixing with ethers in the presence of metal salts has been noted as a significant hazard for nitrobenzoyl chlorides. nih.govchemicalbook.com
Decomposition Products: Under thermal stress, the decomposition of this compound is anticipated to release a variety of toxic and corrosive gases. Based on safety data for related compounds, these would likely include:
Nitrogen oxides (NOx)
Carbon monoxide (CO)
Carbon dioxide (CO2)
Hydrogen chloride (HCl)
Phosgene fishersci.comfishersci.comfishersci.com
The specific composition of the decomposition products will be influenced by the temperature, pressure, and the presence of oxygen or other reactive species.
The following table summarizes the expected influence of various conditions on the degradation of this compound, based on data from analogous compounds.
| Condition | Influence on Degradation | Expected Products | Reference |
| High Temperature/Rapid Heating | Accelerates decomposition, potential for runaway reaction and explosion. | NOx, CO, CO2, HCl, Phosgene | nih.gov |
| Presence of Water | Hydrolysis | 5-Methyl-2-nitrobenzoic acid, Hydrogen chloride | nih.govchemicalbook.comfishersci.com |
| Presence of Bases/Amines | Vigorous, potentially explosive reaction. | Salts, amides | nih.govchemicalbook.com |
| Presence of Alcohols | Vigorous reaction. | Esters | nih.govchemicalbook.com |
| Presence of Strong Oxidizing Agents | Potentially vigorous or explosive reaction. | Various oxidation products | nih.govchemicalbook.com |
| Presence of Ethers (with metal salts) | May react vigorously or explosively. | Complex mixture | nih.govchemicalbook.com |
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Transformations
The development of advanced catalytic systems is a major frontier for expanding the synthetic utility of 5-Methyl-2-nitrobenzoyl chloride. While its use in classical reactions is well-established, research is moving towards novel catalytic transformations that offer greater efficiency, selectivity, and milder reaction conditions. For instance, the metal-catalyzed synthesis of quinazoline (B50416) derivatives, which can involve intermediates similar to this compound, is an area of active investigation. researchgate.net Research into manganese(I)-catalyzed dehydrogenative coupling reactions and copper-catalyzed cascade reactions for quinazoline synthesis highlights the potential for developing new catalytic methods where this acyl chloride could be a key precursor. researchgate.net Future work may focus on designing catalysts that can directly utilize the electronic properties of the nitro and methyl groups to control regioselectivity in acylation and cyclization reactions, reducing the need for protecting groups and multiple steps.
Exploration of Unconventional Synthetic Pathways
Beyond traditional batch synthesis, the exploration of unconventional synthetic pathways promises to make the production and use of this compound more environmentally friendly and efficient. The development of environmentally benign nitration processes, such as using mixtures of nitric acid and acetic anhydride (B1165640) for the synthesis of the precursor 5-methyl-2-nitrobenzoic acid, is a step in this direction. cacrdelhi.com Future opportunities lie in the application of technologies like flow chemistry, which can offer better control over reaction parameters for hazardous reactions like nitration and chlorination, improving safety and yield. Furthermore, biocatalytic methods, which use enzymes to perform chemical transformations, could offer highly selective and green alternatives for the synthesis of the parent acid or its derivatives. For example, the biotransformation of related nitroaromatic compounds by bacterial strains suggests that enzymatic pathways could be engineered for the synthesis of precursors to this compound. researchgate.net
Advanced Computational Modeling for Deeper Mechanistic Understanding
Advanced computational modeling provides a powerful tool for gaining deeper insights into the reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT) can be used to model transition states, calculate reaction energy barriers, and predict the outcomes of reactions. Such studies can elucidate the intricate details of its reactivity, for example, by modeling the Friedel-Crafts acylation process to understand how the nitro and methyl substituents influence the electrophilicity of the acyl chloride and the stability of reaction intermediates. This understanding can guide the rational design of new experiments, the optimization of reaction conditions, and the development of novel catalysts with enhanced performance for transformations involving this compound. Computational analysis of the electronic and structural properties of related nitroaromatic compounds has already proven valuable in understanding their behavior, paving the way for similar in-depth studies on this compound.
Q & A
Q. How can researchers mitigate side reactions during amide formation from this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
